molecular formula C17H14Br2N2 B12678715 2-(2,6-Dibromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile CAS No. 7496-24-4

2-(2,6-Dibromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Katalognummer: B12678715
CAS-Nummer: 7496-24-4
Molekulargewicht: 406.1 g/mol
InChI-Schlüssel: ZILMSJOTOQOOPU-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC405112, also known by its chemical formula C17H14Br2N2, is a compound with significant interest in various scientific fields. It has a molecular weight of 406.12 and an exact mass of 403.9524

Analyse Chemischer Reaktionen

NSC405112 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions can include quaternary ammonium cations, which are significant in drug development and other chemical applications.

Wissenschaftliche Forschungsanwendungen

NSC405112 has a wide range of scientific research applications. In chemistry, it is studied for its reactivity and potential use in synthesizing other complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and other therapeutic applications. Its industrial applications include its use in the synthesis of materials with specific properties, such as those required in advanced manufacturing processes.

Wirkmechanismus

The mechanism of action of NSC405112 involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

NSC405112 can be compared with other similar compounds that contain bromine and nitrogen atoms. These similar compounds may include other brominated aromatic amines or nitrogen-containing heterocycles. The uniqueness of NSC405112 lies in its specific molecular structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Conclusion

NSC405112 is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a subject of interest for chemists, biologists, and materials scientists. Further research into its synthesis, reactivity, and applications will continue to uncover new possibilities for its use in various fields.

Eigenschaften

CAS-Nummer

7496-24-4

Molekularformel

C17H14Br2N2

Molekulargewicht

406.1 g/mol

IUPAC-Name

(Z)-2-(2,6-dibromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C17H14Br2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+

InChI-Schlüssel

ZILMSJOTOQOOPU-JLHYYAGUSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=CC=C2Br)Br

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.